molecular formula C10H12N2O3 B2754832 3-[(Dimethylcarbamoyl)amino]benzoic acid CAS No. 896160-52-4

3-[(Dimethylcarbamoyl)amino]benzoic acid

Cat. No.: B2754832
CAS No.: 896160-52-4
M. Wt: 208.217
InChI Key: DKSNZGIASOHSLG-UHFFFAOYSA-N
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Description

Functional Group Reactivity Studies

The functional groups of this compound exhibit distinct reactivities that can be selectively targeted under appropriate conditions to yield a variety of derivatives.

Carboxylic Acid Derivatization (e.g., Esterification, Amidation)

The carboxylic acid moiety is one of the most versatile functional groups for derivatization. Standard organic synthesis protocols can be readily applied to convert it into esters, amides, and other related functional groups.

Esterification: Esters of this compound can be synthesized through several established methods. The Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach. Alternatively, milder conditions can be employed, such as the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP). Alkylation of the carboxylate salt with an alkyl halide also affords the corresponding ester.

Amidation: The synthesis of amides from the carboxylic acid group is a cornerstone of medicinal chemistry and materials science. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Activation can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. More commonly, peptide coupling agents are used for a one-pot synthesis under mild conditions. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

TransformationReagentsDescription
EsterificationAlcohol (R-OH), H₂SO₄ (cat.)Acid-catalyzed reaction, typically requiring reflux.
EsterificationAlcohol (R-OH), DCC, DMAPSteglich esterification; mild conditions suitable for sensitive substrates.
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)Two-step process via an acyl chloride intermediate.
AmidationAmine (R₂NH), EDC, HOBtOne-pot peptide coupling; widely used due to mild conditions and high yields.
AmidationAmine (R₂NH), HATU, DIPEACoupling using a highly efficient uronium-based reagent.

Amine/Carbamate Linker Transformations

The N-aryl-N',N'-dimethylurea moiety, referred to as the (dimethylcarbamoyl)amino group, is generally a stable and robust linker. Unlike carbamates or simple amides, this urea linkage is resistant to cleavage under mild acidic or basic conditions. Significant transformations, such as hydrolysis back to 3-aminobenzoic acid, would require harsh conditions (e.g., strong acid or base at high temperatures), which would likely cleave other functional groups in the molecule as well. The N-H proton of the urea can be deprotonated with a strong base, but the resulting anion is not typically used for further derivatization in this context. As such, this part of the molecule is generally considered a stable scaffold component rather than a reactive handle for further transformations.

Aromatic Ring Functionalization Strategies

The substitution pattern on the aromatic ring can be modified through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two existing substituents: the carboxylic acid and the (dimethylcarbamoyl)amino group. wikipedia.org

-COOH (Carboxylic Acid): This group is electron-withdrawing and acts as a meta-director and a deactivator of the ring. organicchemistrytutor.comlibretexts.org

-NHCON(CH₃)₂ ((Dimethylcarbamoyl)amino): This urea-type group is electron-donating through resonance via the nitrogen lone pair and acts as an ortho, para-director and an activator of the ring. chemistrytalk.org

When both groups are present, the powerful activating and ortho, para-directing effect of the amino-derived group typically dominates the deactivating, meta-directing effect of the carboxylic acid. youtube.com Therefore, incoming electrophiles are directed to the positions ortho and para to the (dimethylcarbamoyl)amino group. The positions on the ring are numbered starting from the carboxylic acid as C1. The (dimethylcarbamoyl)amino group is at C3.

Position 2: ortho to -COOH and ortho to -NHCON(CH₃)₂

Position 4: meta to -COOH and ortho to -NHCON(CH₃)₂

Position 5: meta to -COOH and meta to -NHCON(CH₃)₂

Position 6: ortho to -COOH and para to -NHCON(CH₃)₂

Based on these effects, electrophilic substitution is strongly favored at positions 4 and 6, which are activated by the urea moiety. Position 2 is sterically hindered by the two adjacent substituents. Position 5 is deactivated by both groups.

Ring PositionDirecting Effect (-COOH)Directing Effect (-NHCON(CH₃)₂)Predicted Reactivity
2orthoorthoLow (steric hindrance)
4metaorthoHigh (activated)
5metametaVery Low (deactivated)
6orthoparaHigh (activated)

Synthesis of Analogues and Homologs Based on the this compound Scaffold

The this compound core structure serves as a versatile scaffold for the development of new chemical entities with tailored properties. By systematically modifying its constituent parts, libraries of analogues and homologs can be generated for various applications.

Design Principles for Structural Modification

The design of new molecules based on this scaffold generally involves modifying one or more of its three key regions to probe structure-activity relationships (SAR) or to fine-tune physicochemical properties.

Modification of the Carboxylic Acid: As detailed in section 3.1.1, converting the carboxylic acid to a range of amides and esters is a primary strategy. This allows for modulation of polarity, lipophilicity, and hydrogen bonding capabilities, which can significantly impact a molecule's biological activity and pharmacokinetic profile.

Modification of the Urea Moiety: The N,N-dimethyl groups can be replaced with other alkyl, cycloalkyl, or aryl substituents. This can be achieved by starting the synthesis from 3-aminobenzoic acid and reacting it with different substituted carbamoyl chlorides or isocyanates. These modifications explore the steric and electronic requirements of a target binding site.

Modification of the Aromatic Ring: Introducing additional substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic ring at the positions predicted in section 3.1.3 allows for the exploration of electronic effects and provides new vectors for interaction with biological targets.

Combinatorial and Parallel Synthesis Approaches

The this compound scaffold is well-suited for combinatorial and parallel synthesis techniques to rapidly generate large libraries of related compounds. wikipedia.org A common strategy involves using the carboxylic acid as a point of diversification.

In a parallel synthesis approach, the core acid scaffold can be dispensed into an array of reaction vessels (e.g., a 96-well plate). A library of diverse primary and secondary amines can then be added to the individual wells along with coupling reagents to produce a library of corresponding amides. acs.orgresearchgate.net This process can be automated to efficiently produce hundreds or thousands of unique compounds for high-throughput screening.

A "split-and-pool" synthesis strategy could also be employed. wikipedia.org For example, a solid support could be functionalized with different 3-aminobenzoic acid derivatives. The supports are then pooled, split, and reacted with a second set of building blocks, allowing for the exponential generation of a highly diverse chemical library. acs.org Such libraries are invaluable in the early stages of drug discovery and materials science research. nih.govrsc.org

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling for compounds structurally related to this compound, such as 3-benzamidobenzoic acid derivatives, has identified several key features essential for their biological activity. A typical pharmacophore model for this class of compounds includes hydrogen bond donors, hydrogen bond acceptors, and aromatic regions.

The core pharmacophoric elements can be summarized as follows:

Aromatic Ring: The central phenyl ring serves as a crucial scaffold, providing a rigid structure for the precise orientation of other functional groups. It often engages in hydrophobic or π-π stacking interactions within the binding site of a target protein.

Carboxylic Acid Group: The benzoic acid moiety is a critical feature, often acting as a hydrogen bond donor and acceptor. Its ability to exist in an ionized state at physiological pH allows for potent ionic interactions with positively charged residues, such as arginine or lysine, in a receptor or enzyme active site.

Substituent Groups: The nature and position of substituents on the aromatic rings can significantly modulate activity. For instance, in related 3-benzamidobenzoic acid derivatives, specific substitutions can enhance potency by accessing additional binding pockets or by altering the electronic properties of the core structure. bcrcp.ac.in

A ligand-based pharmacophore model for a series of 3-benzamidobenzoic acid derivatives identified the importance of these features in their interaction with the Farnesoid X receptor (FXR). bcrcp.ac.in The model highlighted the necessity of the carboxylate for hydrogen bonding interactions, which are pivotal for ligand-receptor binding. bcrcp.ac.in

Pharmacophoric FeatureRole in Biological Interaction
Aromatic RingHydrophobic interactions, π-π stacking
Carboxylic AcidHydrogen bonding (donor/acceptor), Ionic interactions
Amide CarbonylHydrogen bond acceptor
Amide N-H (in related analogs)Hydrogen bond donor
N,N-Dimethyl GroupSteric bulk, Hydrophobic interactions

Impact of Substitution Patterns on Biological Interactions (e.g., Enzyme Binding, Receptor Affinity)

The substitution pattern on the aromatic core of this compound derivatives has a profound impact on their biological activity. SAR studies on closely related analogs, such as 3-[(pyridin-2-ylcarbonyl)amino]benzoic acid derivatives, have provided valuable insights into how different substituents influence receptor affinity.

In a study of 3-[(3-methylpyridine-2-carbonyl)amino]-2,4-dimethyl-benzoic acid derivatives as EP4 antagonists, systematic modifications were made to the core structure to probe the effects on binding and functional activity. nih.gov The key findings from these SAR investigations are summarized below:

Substitution on the Benzoic Acid Ring: The presence of methyl groups at the 2 and 4 positions of the benzoic acid ring was found to be beneficial for potency. These substituents likely orient the molecule favorably within the binding pocket and may contribute to hydrophobic interactions.

Substitution on the Pyridine (B92270) Ring: Modifications to the pyridine ring, a common bioisostere for a phenyl ring in this context, demonstrated that the placement and nature of substituents are critical. For example, introducing various aryl groups at the 3-position of the pyridine ring led to compounds with high potency in functional and human whole blood assays. nih.gov

The following table illustrates the impact of different substituents on the activity of a series of EP4 antagonists based on a 3-aminobenzoic acid scaffold. nih.gov

CompoundR1 (on Benzoic Acid)R2 (on Pyridine)hEP4 Binding Ki (nM)
Lead Compound 2,4-di-Me3-Me1.2
Analog 7a 2,4-di-Me3-(4-fluorophenyl)0.3
Analog 7b 2,4-di-Me3-(3-fluorophenyl)0.5
Analog 7c 2,4-di-Me3-(2-fluorophenyl)1.1
Analog 7d 2,4-di-Me3-(4-chlorophenyl)0.3

These results indicate that the introduction of a substituted phenyl ring at the 3-position of the pyridine core generally leads to highly potent compounds. The electronic nature and position of the substituent on this distal phenyl ring (e.g., fluoro or chloro) can fine-tune the binding affinity.

Conformational Analysis and Its Influence on SAR

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The urea moiety, –NH–C(=O)–N(CH₃)₂, introduces a degree of conformational flexibility that can significantly influence how the molecule fits into a binding site.

The urea functionality can adopt different conformations due to rotation around the C-N bonds. These conformations are often described as trans or cis with respect to the arrangement of substituents around the amide bonds. nih.gov

N,N'-Disubstituted Ureas: For simple N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and the solid state. nih.gov

Influence of N-Methylation: The introduction of methyl groups on the nitrogen atoms, as in the case of the dimethylcarbamoyl group, can shift the conformational preference. N,N'-diaryl-N,N'-dimethylureas, for example, show an intrinsic preference for a cis,cis conformation. This arrangement brings the two aromatic rings into a face-to-face orientation, which can facilitate intramolecular π-π stacking interactions. nih.gov

Furthermore, cryo-electron microscopy studies of aminobenzoic acid derivatives bound to the ribosome have shown that the geometry of the aromatic ring and its attached functional groups can sterically hinder the conformational changes required for an "induced fit" in the binding site. nih.gov While this study did not use the exact dimethylcarbamoyl derivative, it highlights the principle that the rigid, planar nature of the benzoic acid core, combined with the conformational state of its substituents, plays a critical role in molecular recognition and the subsequent biological response. nih.gov The ability of the molecule to present its key pharmacophoric features in the correct spatial arrangement is paramount, and this is directly governed by its conformational properties.

Preclinical Biological Activity and Mechanistic Investigations of this compound Remain Undocumented in Publicly Accessible Research

Consequently, detailed findings from preclinical investigations, including data from in vitro and in vivo studies, are absent from the current body of scientific literature. This includes a lack of information regarding its effects on various cell lines, its potential mechanisms of action, and its broader pharmacological profile.

Due to the absence of specific research on this compound, it is not possible to provide a detailed summary of its preclinical biological activity or to construct data tables outlining its effects in various experimental models. Further research would be necessary to elucidate the potential therapeutic or biological properties of this particular chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNZGIASOHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 3 Dimethylcarbamoyl Amino Benzoic Acid Derivatives

Medicinal Chemistry

Aminobenzoic acid derivatives are considered important building blocks in pharmaceutical research and development. nih.gov Their structural versatility allows for the synthesis of diverse compounds with a range of biological activities. dntb.gov.ua While there is no specific information on the role of 3-[(Dimethylcarbamoyl)amino]benzoic acid, related aminobenzoic acid derivatives have been explored for various therapeutic areas. dntb.gov.uanih.gov

Other Industrial and Research Applications

There is currently no available information on the specific use of this compound in other industrial or research applications.

Pharmacological Properties

Pharmacodynamics

The pharmacodynamics, including the mechanism of action and biological targets, of this compound have not been elucidated in published studies.

The mechanism of action for this compound is currently unknown.

There are no identified biological targets for this compound in the available scientific literature.

Pharmacokinetics

There is no available information regarding the absorption, distribution, metabolism, or excretion of this compound from preclinical studies.

Preclinical Research

No data from in vitro cell-based assays for this compound are available in the public domain.

There are no published preclinical in vivo studies investigating the mechanistic endpoints of this compound.

Computational Chemistry and Molecular Modeling of 3 Dimethylcarbamoyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

A thorough search of scientific literature yielded no studies that have performed quantum chemical calculations on 3-[(Dimethylcarbamoyl)amino]benzoic acid.

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential Analysis

There are no available studies that have conducted a Molecular Electrostatic Potential (MEP) analysis for this compound. Such an analysis would typically provide insights into the molecule's charge distribution and sites susceptible to electrophilic or nucleophilic attack, but this information has not been published.

In Silico Prediction of Biological Interaction Profiles

No studies utilizing in silico methods to predict the biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, or potential off-target interactions of this compound could be identified.

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would map out key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Hypothetical Pharmacophore Features for this compound:

FeatureDescriptionPotential Location on the Molecule
Hydrogen Bond AcceptorAn atom that can accept a hydrogen bond.The carbonyl oxygen of the benzoic acid and the carbonyl oxygen of the dimethylcarbamoyl group.
Hydrogen Bond DonorAn atom that can donate a hydrogen bond.The hydrogen of the carboxylic acid and the hydrogen on the amino group.
Aromatic RingA flat, cyclic, conjugated system.The benzene (B151609) ring.
Hydrophobic GroupA nonpolar group that avoids water.The two methyl groups on the carbamoyl (B1232498) moiety.

This table is a hypothetical representation of potential pharmacophoric features and is not based on published experimental data for this specific compound.

The development of a pharmacophore model would typically involve the following steps:

Selection of a set of active molecules: A group of compounds with known activity against a particular target would be chosen.

Conformational analysis: The possible three-dimensional shapes of these molecules would be generated.

Feature identification: Common chemical features among the active molecules would be identified.

Pharmacophore generation and validation: A model representing the spatial arrangement of these features would be created and then tested for its ability to distinguish between active and inactive compounds.

QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for this compound and its analogs would aim to predict the activity of new, unsynthesized compounds.

The general workflow for developing a QSAR model is as follows:

Data Set Collection: A dataset of compounds with their corresponding biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Examples of Molecular Descriptors for QSAR Studies:

Descriptor TypeExamples
Constitutional Molecular weight, number of atoms, number of rings.
Topological Connectivity indices, shape indices.
Geometrical Molecular surface area, molecular volume.
Physicochemical LogP (lipophilicity), molar refractivity, polarizability.
Electronic Dipole moment, HOMO/LUMO energies.

This table provides examples of descriptor classes that would be relevant in a QSAR study of this compound and its derivatives.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its pharmacophore models or QSAR analyses. The information presented here is based on the general principles of these computational techniques.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Methodologies for the analysis of related aminobenzoic acid derivatives and other carbamoyl compounds are well-documented, employing a range of standard techniques. It is plausible that similar methods could be adapted for the study of this compound. However, specific research findings, including detailed parameters and validation data for this particular compound, are absent from the reviewed literature.

Techniques commonly applied to analogous compounds suggest that high-performance liquid chromatography (HPLC) would be a suitable method for the separation and quantification of this compound. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be instrumental in elucidating its molecular structure and confirming its identity.

Despite the logical application of these techniques, the absence of specific studies on this compound means that detailed research findings, data tables, and discussions on advanced methodologies such as hyphenated techniques, thermal analysis, or crystallographic studies for this specific compound cannot be provided at this time. The scientific community has yet to publish in-depth research focusing on the analytical chemistry of this particular molecule.

Advanced Analytical Methodologies for Research on 3 Dimethylcarbamoyl Amino Benzoic Acid

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure and behavior of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provide detailed information on the atomic-level connectivity, mass, and functional group vibrations.

Advanced NMR Spectroscopy for Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR experiments are necessary for the complete and complex characterization of this compound. ipb.pt

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. numberanalytics.com

COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, primarily within the aromatic ring, confirming the substitution pattern and the relative positions of the aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the aromatic ring and the methyl groups attached to a specific proton.

The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY, can provide through-space correlations, offering insights into the molecule's preferred conformation, such as the orientation of the dimethylcarbamoyl group relative to the benzoic acid ring. nih.gov

Interactive Table: Predicted NMR Assignments for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Carboxylic Acid (-COOH)~12-13 (broad s)~168Aromatic H's
Aromatic C1-~132-
Aromatic C2~8.1 (s)~125Carboxylic Carbonyl C, Aromatic C4, Aromatic C6
Aromatic C3-~140-
Aromatic C4~7.5 (d)~120Aromatic C2, Aromatic C6, Carbamoyl (B1232498) Carbonyl C
Aromatic C5~7.4 (t)~129Aromatic C3
Aromatic C6~7.8 (d)~123Carboxylic Carbonyl C, Aromatic C2, Aromatic C4
Carbamoyl (-C=O)-~155Dimethylamino H's, Aromatic H4
Dimethylamino (-N(CH₃)₂)~3.0 (s, 6H)~37Carbamoyl Carbonyl C

Mass Spectrometry for Reaction Monitoring and Metabolite Identification (in research contexts)

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. chemguide.co.uk When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential method for monitoring reaction progress and identifying metabolites in complex biological matrices. researchgate.net

In a research setting, LC-MS can be used to track the synthesis of this compound by monitoring the consumption of reactants and the formation of the product in real-time. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its fragments. ijpras.com

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. nih.gov For this compound, key fragmentations would likely include:

Loss of the dimethylamino group: Cleavage of the C-N bond of the carbamoyl moiety.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Cleavage of the amide bond: Resulting in fragments corresponding to the benzoic acid backbone and the dimethylcarbamoyl group.

These fragmentation patterns are crucial for distinguishing it from isomers and for identifying potential metabolites, which might arise from reactions such as hydroxylation of the aromatic ring or demethylation of the dimethylamino group. ijpras.comlibretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
Ion DescriptionPredicted m/z (Positive Ion Mode)Fragmentation Pathway
[M+H]⁺ (Protonated Molecule)195.076Protonation of the molecule
[M-H₂O+H]⁺177.065Loss of water from the carboxylic acid group
[M-CO₂+H]⁺151.081Decarboxylation of the carboxylic acid group
[M-N(CH₃)₂+H]⁺151.044Loss of the dimethylamino radical
[C₆H₅-NH-C(O)]⁺ fragment120.044Cleavage of the N,N-dimethylcarbamoyl group
[C₆H₅-COOH]⁺ fragment121.028Cleavage of the entire (dimethylcarbamoyl)amino group

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. ijtsrd.com These techniques are sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding.

For this compound, key vibrational modes would include:

O-H Stretch: A very broad absorption band in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide (carbamoyl) C=O stretch appears at a lower wavenumber, around 1630-1660 cm⁻¹. The exact positions are sensitive to hydrogen bonding and conjugation. nih.gov

C-N Stretch: The stretching vibration of the carbamoyl C-N bond.

Aromatic C=C Stretches: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring. researchgate.net

By analyzing shifts in these vibrational frequencies under different conditions (e.g., in different solvents), researchers can gain insights into intermolecular interactions and conformational changes of the molecule. nih.gov

Chromatographic and Separation Techniques for Research Applications

Chromatographic methods are essential for separating this compound from impurities, reactants, and byproducts, enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile organic compounds and for monitoring the progress of chemical reactions. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed for aromatic carboxylic acids like the title compound. helixchrom.comsielc.com

Method development involves optimizing several parameters to achieve good separation (resolution) and peak shape:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing hydrophobic interactions with the analyte.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate (B84403) or acetate) is crucial for controlling the pH. nih.gov Maintaining a pH below the pKa of the carboxylic acid group (~4-5) ensures it is protonated and well-retained on the nonpolar column.

Detection: UV detection is ideal, as the aromatic ring provides strong chromophores. The detection wavelength would be set at a λ_max where the compound absorbs strongly, likely in the 230-280 nm range.

Once developed, this method can be validated according to ICH guidelines and used to quantify the purity of a sample by measuring the area of the main peak relative to the total area of all peaks. It is also invaluable for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to track the disappearance of starting materials and the appearance of the product. researchgate.netacs.orgrsc.org

Interactive Table: Example HPLC Method Parameters
ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides reversed-phase separation based on hydrophobicity.
Mobile Phase A 0.1% Phosphoric Acid in WaterAqueous component; acid suppresses ionization of the carboxyl group.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 30% B to 90% B over 15 minutesTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmDetection of the aromatic compound.
Injection Volume 10 µLStandard volume for analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC/MS) is a high-resolution separation and detection technique ideal for volatile and thermally stable compounds. nih.gov Due to the low volatility of the carboxylic acid group, this compound cannot be analyzed directly by GC. It requires a chemical derivatization step to convert the polar functional groups into more volatile ones. libretexts.orgresearch-solution.com

Common derivatization strategies include:

Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is much more volatile and thermally stable. nih.govmdpi.com

Alkylation/Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or pentafluorobenzyl ester) using reagents like methyl chloroformate (MCF) or pentafluorobenzyl bromide (PFB-Br). researchgate.netspringernature.com

This approach is particularly useful for identifying and quantifying volatile byproducts that may be present from the synthesis of the target compound. The coupled mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. researchgate.net

Crystallographic Insights into this compound Remain Elusive

Despite extensive searches of crystallographic databases and scientific literature, detailed structural information for the chemical compound this compound, specifically concerning its molecular and supramolecular architecture through single-crystal X-ray diffraction, remains unavailable in the public domain. Similarly, there is a lack of published studies on its co-crystallization with biological targets such as proteins.

The investigation into the crystallographic properties of a compound is fundamental to understanding its three-dimensional structure, which in turn dictates its physical and chemical properties, as well as its potential interactions with other molecules. Techniques such as single-crystal X-ray diffraction provide precise atomic coordinates, offering a definitive view of the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the formation of the crystal lattice. This information is invaluable for fields ranging from materials science to drug design.

Furthermore, co-crystallization studies, particularly with protein targets, are a critical component of modern drug discovery and development. By obtaining a crystal structure of a small molecule bound to a biological macromolecule, researchers can gain a detailed understanding of the binding mode and the specific interactions that are crucial for its biological activity. This knowledge is instrumental in the rational design of more potent and selective therapeutic agents. The lack of such studies for this compound limits the ability to structurally elucidate its potential interactions with biological systems.

While crystallographic data exists for structurally related compounds, such as various aminobenzoic acid derivatives and their complexes, this information cannot be directly extrapolated to predict the precise crystal structure of this compound. The presence of the dimethylcarbamoyl group introduces unique steric and electronic features that would significantly influence its crystal packing and interaction patterns.

Applications of 3 Dimethylcarbamoyl Amino Benzoic Acid As a Chemical Probe or Building Block in Advanced Research

Utilization as a Synthetic Intermediate for Complex Molecules

The use of aminobenzoic acid derivatives as synthetic intermediates is a well-established practice in organic chemistry. These compounds provide a versatile platform for constructing more complex molecular architectures. In principle, 3-[(Dimethylcarbamoyl)amino]benzoic acid could serve as a valuable intermediate. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the dimethylcarbamoyl-protected amino group offers specific reactivity and steric properties that could be advantageous in multi-step syntheses. However, specific published research detailing the use of this compound as a synthetic intermediate for the creation of complex molecules is not prominently featured in scientific databases.

Development of Fluorescent or Isotopic Probes for Biological Systems

Aminobenzoic acid scaffolds are sometimes incorporated into fluorescent probes for biological imaging and assays. The inherent fluorescence of some aminobenzoic acid derivatives can be modulated by their local environment, making them sensitive reporters of biological events. Similarly, isotopic labeling of such molecules allows for their use in metabolic studies and other tracer applications. While the general principles of designing such probes are understood, there is no specific information available in the reviewed literature on the development and application of fluorescent or isotopic probes derived directly from this compound for the study of biological systems.

Integration into Novel Material Science Architectures

In the field of material science, aminobenzoic acids can be used as monomers for the synthesis of polymers with specific properties. The arrangement of functional groups on the benzene (B151609) ring influences the resulting polymer's characteristics, such as thermal stability and mechanical strength. While research exists on polymers derived from various aminobenzoic acid isomers, there is no available data to suggest that this compound has been specifically integrated into novel material science architectures.

Future Research Directions and Unexplored Avenues for 3 Dimethylcarbamoyl Amino Benzoic Acid

Emerging Synthetic Methodologies

The efficient and versatile synthesis of 3-[(Dimethylcarbamoyl)amino]benzoic acid is a prerequisite for any further investigation. While classical methods for the formation of the ureido bond, such as the reaction of 3-aminobenzoic acid with dimethylcarbamoyl chloride, are likely applicable, exploring more modern and sustainable synthetic strategies could prove fruitful.

Potential Methodologies to Explore:

Catalytic Carbonylations: The use of transition-metal catalysts to facilitate the carbonylation of 3-aminobenzoic acid in the presence of dimethylamine (B145610) could offer a more direct and atom-economical route.

Flow Chemistry: Continuous flow synthesis could enable precise control over reaction parameters, potentially improving yields, purity, and scalability. This methodology is particularly advantageous for reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes to catalyze the formation of the ureido linkage could offer a highly selective and environmentally friendly synthetic approach.

A comparative analysis of these emerging methodologies against traditional synthetic routes would be invaluable.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Catalytic Carbonylations High atom economy, potential for milder reaction conditions. Catalyst cost and sensitivity, optimization of reaction conditions.
Flow Chemistry Enhanced safety, improved scalability and reproducibility. Initial setup cost, potential for clogging with solid byproducts.

Novel Biological Targets and Mechanistic Hypotheses

The biological activity of this compound is currently unknown. However, the broader class of aminobenzoic acid derivatives has been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov A systematic investigation into the potential biological targets of this specific isomer is a critical next step.

Hypothetical Biological Targets and Mechanisms:

Enzyme Inhibition: The ureido and carboxylic acid moieties could interact with the active sites of various enzymes. High-throughput screening against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, could identify potential targets.

Receptor Modulation: The compound could act as a ligand for various cellular receptors. Investigating its binding affinity to G-protein coupled receptors (GPCRs) or nuclear receptors could reveal novel signaling pathways it may modulate.

Antimicrobial Activity: Given the known antimicrobial properties of some aminobenzoic acid derivatives, screening this compound against a panel of pathogenic bacteria and fungi is a logical starting point. nih.gov

Mechanistic studies, such as target engagement assays and cellular pathway analysis, would be essential to validate any initial findings from screening campaigns.

Advanced Computational Modeling Applications

In the absence of empirical data, computational modeling can provide valuable insights into the potential properties and biological activities of this compound. These in silico approaches can guide experimental work and prioritize research efforts.

Potential Computational Approaches:

Molecular Docking: Docking studies can predict the binding affinity and mode of interaction of the compound with the active sites of known biological targets. This can help in prioritizing enzymes or receptors for experimental screening.

Quantitative Structure-Activity Relationship (QSAR): By comparing the computed properties of this compound with a library of related compounds with known activities, QSAR models can predict its potential biological effects.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with a biological target, offering insights into the stability of the complex and the key intermolecular interactions.

A study on related phenylcarbamoylbenzoic acid analogs has demonstrated the utility of molecular modeling in identifying potential antioxidant properties by evaluating their binding to specific protein pockets. nih.gov

Potential for Derivatization into Multi-functional Research Tools

This compound can serve as a versatile scaffold for the development of more complex and functionalized molecules for chemical biology research. The presence of the carboxylic acid and the aromatic ring provides handles for further chemical modification.

Opportunities for Derivatization:

Fluorescent Probes: Conjugation of a fluorescent dye to the molecule could enable the visualization of its subcellular localization and interaction with biological targets.

Biotinylated Probes: The attachment of a biotin (B1667282) tag would allow for the affinity-based purification of its binding partners, facilitating target identification.

Photoaffinity Labels: Incorporation of a photoreactive group would enable the covalent cross-linking of the compound to its biological target upon photoirradiation, providing a powerful tool for target validation.

The development of such research tools would be instrumental in elucidating the mechanism of action of this compound and identifying its cellular interacting partners.

Q & A

What are the common synthetic routes for 3-[(Dimethylcarbamoyl)amino]benzoic acid, and what methodological challenges arise in optimizing yields?

Methodological Answer:
The synthesis typically involves coupling 3-aminobenzoic acid with dimethylcarbamoyl chloride under basic conditions. Key steps include:

  • Protection of the carboxylic acid group (e.g., benzyl ester formation using Na₂CO₃ in DMF, yielding intermediates like benzyl 3-hydroxybenzoate with ~86% efficiency) .
  • Carbamoylation using dimethylcarbamoyl chloride with a catalyst (e.g., 4-DMAP) to form the carbamate linkage.
  • Deprotection via hydrogenation or acidic hydrolysis to regenerate the carboxylic acid.

Challenges:

  • Competing side reactions (e.g., over-alkylation) require precise stoichiometric control.
  • Purification of intermediates via column chromatography or recrystallization is critical to avoid byproduct contamination. Yields for multi-step syntheses typically range from 65–86% .

Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct peaks for aromatic protons (δ 7.2–8.1 ppm), dimethyl carbamoyl groups (δ 2.8–3.1 ppm for CH₃), and carboxylic acid (δ 12–13 ppm, broad).
    • ¹³C NMR: Carboxylic acid carbon at ~170 ppm, carbamoyl carbonyl at ~155 ppm .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 223.1 (calculated for C₁₀H₁₂N₂O₃). High-resolution MS confirms molecular formula .
  • X-ray Crystallography: SHELX software refines crystal structures, identifying hydrogen-bonding networks and dihedral angles (e.g., 15–25° between aromatic and carbamoyl planes) .

What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Solubility: Limited solubility in non-polar solvents (e.g., cyclohexane: <0.1 mg/mL at 303 K). Prefer polar aprotic solvents (DMF, DMSO) or aqueous buffers at pH >5 (due to deprotonated carboxylate) .
  • Stability:
    • Hydrolytic degradation of the carbamate group occurs under strong acidic/basic conditions. Store at 4°C in inert atmospheres.
    • UV-light exposure induces decomposition; use amber vials for long-term storage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.